molecular formula C10H14INO2S B226417 N-butyl-4-iodobenzenesulfonamide

N-butyl-4-iodobenzenesulfonamide

Cat. No. B226417
M. Wt: 339.2 g/mol
InChI Key: SIWLSZORFPCKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-iodobenzenesulfonamide, also known as IBBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IBBS is a sulfonamide derivative that contains an iodine atom, making it a useful tool for labeling and imaging biological molecules. In

Scientific Research Applications

N-butyl-4-iodobenzenesulfonamide has been used in a variety of scientific research applications, including protein labeling, imaging, and drug discovery. N-butyl-4-iodobenzenesulfonamide can be used to label proteins with an iodine atom, allowing for their visualization and tracking in biological systems. N-butyl-4-iodobenzenesulfonamide has also been used as a molecular imaging agent for positron emission tomography (PET) imaging. In addition, N-butyl-4-iodobenzenesulfonamide has been used in drug discovery as a tool for identifying potential drug targets.

Mechanism of Action

The mechanism of action of N-butyl-4-iodobenzenesulfonamide is related to its ability to label proteins with an iodine atom. When N-butyl-4-iodobenzenesulfonamide is added to a biological system, it reacts with proteins containing primary amines, forming a covalent bond between the protein and N-butyl-4-iodobenzenesulfonamide. This allows for the visualization and tracking of the labeled protein in biological systems.
Biochemical and Physiological Effects
N-butyl-4-iodobenzenesulfonamide has been reported to have low toxicity and minimal effects on biological systems. However, as with any chemical compound, caution should be taken when handling and using N-butyl-4-iodobenzenesulfonamide in laboratory settings.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-4-iodobenzenesulfonamide in lab experiments is its ability to label proteins with an iodine atom, allowing for their visualization and tracking in biological systems. N-butyl-4-iodobenzenesulfonamide also has high purity and yield when synthesized using the method described above. However, one limitation of using N-butyl-4-iodobenzenesulfonamide is its potential for non-specific labeling of proteins, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research involving N-butyl-4-iodobenzenesulfonamide. One potential area of research is the development of new methods for protein labeling using N-butyl-4-iodobenzenesulfonamide. Another area of research could be the use of N-butyl-4-iodobenzenesulfonamide in drug discovery, particularly in identifying potential drug targets. Additionally, N-butyl-4-iodobenzenesulfonamide could be used in combination with other imaging agents to enhance the accuracy and specificity of imaging techniques. Overall, N-butyl-4-iodobenzenesulfonamide has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

The synthesis of N-butyl-4-iodobenzenesulfonamide involves the reaction of 4-iodobenzenesulfonyl chloride with butylamine in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-butyl-4-iodobenzenesulfonamide. This method has been reported to yield high purity and yield of N-butyl-4-iodobenzenesulfonamide.

properties

Product Name

N-butyl-4-iodobenzenesulfonamide

Molecular Formula

C10H14INO2S

Molecular Weight

339.2 g/mol

IUPAC Name

N-butyl-4-iodobenzenesulfonamide

InChI

InChI=1S/C10H14INO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3

InChI Key

SIWLSZORFPCKCK-UHFFFAOYSA-N

SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)I

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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